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Compound of Interest

Compound Name: tert-Butyl 3-butenoate

Cat. No.: B103998 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 3-butenoate
(CAS No. 14036-55-6), a valuable building block in organic synthesis. Designed for

researchers, scientists, and professionals in drug development, this document elucidates the

structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy. By explaining the causality behind spectral patterns, this guide

serves as a practical reference for the characterization and quality control of this versatile

reagent.

Introduction: The Molecular Identity of tert-Butyl 3-
butenoate
Tert-butyl 3-butenoate, also known as tert-butyl vinylacetate, is an unsaturated ester with the

molecular formula C₈H₁₄O₂.[1] Its structure combines a sterically demanding tert-butyl group

with a terminal alkene functionality, making it a useful intermediate in various chemical

transformations. Accurate spectroscopic characterization is paramount to confirm its identity,

purity, and to understand its reactivity. This guide focuses on the three primary spectroscopic

techniques for its analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy.

Molecular Structure and Spectroscopic Correlation
The unique arrangement of functional groups in tert-butyl 3-butenoate gives rise to a distinct

and predictable spectroscopic signature. The workflow for analyzing this molecule involves
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correlating specific structural elements to the data obtained from different spectroscopic

methods.

Caption: Correlation of spectroscopic methods to structural features of tert-butyl 3-butenoate.

Proton (¹H) NMR Spectroscopy Analysis
Proton NMR spectroscopy provides detailed information about the number of different types of

protons and their connectivity within the molecule. The spectrum of tert-butyl 3-butenoate is

characterized by distinct signals for the vinyl protons, the allylic protons, and the tert-butyl

protons.

Table 1: ¹H NMR Spectral Data for tert-Butyl 3-butenoate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 ddt 1H H-3

~5.1 m 2H H-4

~3.0 d 2H H-2

1.45 s 9H -C(CH₃)₃

Note: Predicted values based on typical chemical shifts. Coupling constants (J) are essential

for definitive assignments and are typically in the range of ~10-17 Hz for trans, ~6-12 Hz for cis,

and ~1-3 Hz for geminal and allylic couplings.

Interpretation of the ¹H NMR Spectrum:

Vinyl Protons (H-3, H-4): The proton at the C-3 position (H-3) is expected to appear as a

multiplet, specifically a doublet of doublets of triplets (ddt), in the downfield region (~5.8 ppm)

due to coupling with the terminal vinyl protons (H-4) and the allylic protons (H-2). The two

terminal vinyl protons (H-4) are diastereotopic and will appear as separate multiplets around

5.1 ppm.
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Allylic Protons (H-2): The two protons on the carbon adjacent to the double bond (C-2) are

allylic and are deshielded by the π-system. They are expected to appear as a doublet

around 3.0 ppm, coupled to the H-3 proton.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp

singlet at approximately 1.45 ppm. The high intensity of this signal is a characteristic feature

for molecules containing this group.

Carbon-¹³ (¹³C) NMR Spectroscopy Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of the

molecule. Each unique carbon atom in tert-butyl 3-butenoate gives a distinct signal.

Table 2: ¹³C NMR Spectral Data for tert-Butyl 3-butenoate

Chemical Shift (δ) ppm Assignment

~170 C=O (Ester Carbonyl)

~132 =CH-

~118 =CH₂

~80 -O-C(CH₃)₃

~40 -CH₂-

~28 -C(CH₃)₃

Note: These are predicted chemical shifts based on standard values.

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest

downfield at approximately 170 ppm.

Olefinic Carbons: The two carbons of the double bond appear in the olefinic region, with the

substituted carbon (=CH-) at a lower field (~132 ppm) than the terminal carbon (=CH₂) at

approximately 118 ppm.
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Quaternary Ester Carbon: The quaternary carbon of the tert-butyl group attached to the

oxygen atom is found around 80 ppm.

Allylic Carbon: The allylic carbon (-CH₂-) signal appears at approximately 40 ppm.

tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a single,

typically intense, signal at around 28 ppm.

Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for tert-Butyl 3-butenoate

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H Stretch (vinyl)

~2980 Strong C-H Stretch (alkyl)

~1730 Strong C=O Stretch (ester)

~1645 Medium C=C Stretch (alkene)

~1150 Strong C-O Stretch (ester)

~920, 990 Medium =C-H Bend (out-of-plane)

Note: Predicted absorption frequencies.

Interpretation of the IR Spectrum:

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is the most prominent

feature of the spectrum and is characteristic of the carbonyl group in an ester.

C=C Stretch: A medium intensity band around 1645 cm⁻¹ indicates the presence of the

carbon-carbon double bond.
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C-H Stretches: The region above 3000 cm⁻¹ will show a medium intensity peak around 3080

cm⁻¹ corresponding to the sp² C-H bonds of the vinyl group. Stronger absorptions just below

3000 cm⁻¹, around 2980 cm⁻¹, are due to the sp³ C-H bonds of the alkyl portions (allylic and

tert-butyl groups).

C-O Stretch: A strong band in the fingerprint region, around 1150 cm⁻¹, is characteristic of

the C-O single bond stretching in the ester linkage.

Out-of-Plane Bending: The presence of a terminal vinyl group is further confirmed by two

medium intensity bands around 920 and 990 cm⁻¹, which are due to the out-of-plane

bending vibrations of the =C-H bonds.

Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized

protocols should be followed.

Sample Preparation
A pure sample of tert-butyl 3-butenoate should be used. For NMR analysis, dissolve

approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g.,

CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00

ppm). For IR analysis of a liquid sample, a thin film can be prepared between two NaCl or KBr

plates, or a single drop can be placed on the crystal of an ATR-FTIR spectrometer.

Instrumentation and Data Acquisition
NMR Spectroscopy:

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for

better signal dispersion.

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Standard parameters include a spectral width of ~15 ppm, a relaxation delay of

1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (~220 ppm)

is necessary. A longer acquisition time and a larger number of scans are typically required
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due to the low natural abundance of ¹³C.

IR Spectroscopy:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹). A

background spectrum of the empty sample holder (or clean ATR crystal) should be taken and

automatically subtracted from the sample spectrum.

Caption: General workflow for the spectroscopic analysis of tert-butyl 3-butenoate.

Conclusion
The spectroscopic data for tert-butyl 3-butenoate provides a clear and unambiguous

fingerprint for its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra,

corresponding to the tert-butyl, allylic, and vinyl moieties, combined with the distinctive

vibrational bands in the IR spectrum for the ester and alkene functional groups, allow for

confident identification and purity assessment. This technical guide serves as a foundational

resource for scientists, enabling them to effectively utilize these spectroscopic techniques in

their research and development endeavors involving tert-butyl 3-butenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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